![molecular formula C26H25NO4S B406577 N-(9,9-dimethyl-7-oxo-7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran-5-yl)-2,4-dimethylbenzenesulfonamide CAS No. 305373-97-1](/img/structure/B406577.png)
N-(9,9-dimethyl-7-oxo-7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran-5-yl)-2,4-dimethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(9,9-dimethyl-7-oxo-8,10-dihydronaphtho1,2-bbenzofuran-5-yl)-2,4-dimethylbenzenesulfonamide is a complex organic compound that belongs to the class of naphthofurans
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(9,9-dimethyl-7-oxo-8,10-dihydronaphtho1,2-bbenzofuran-5-yl)-2,4-dimethylbenzenesulfonamide typically involves multiple steps, starting with the preparation of the naphthofuran core This can be achieved through a series of cyclization reactions, often involving the use of catalysts and specific reaction conditions to ensure the formation of the desired structure
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for better control of reaction conditions and can improve the efficiency and scalability of the synthesis process. Additionally, the use of automated systems for monitoring and adjusting reaction parameters can further enhance the production yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(9,9-dimethyl-7-oxo-8,10-dihydronaphtho1,2-bbenzofuran-5-yl)-2,4-dimethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The compound can undergo substitution reactions, where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide, often used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles, depending on the desired product.
Major Products Formed
The major products formed from these reactions can vary widely, but they generally include oxidized or reduced derivatives, as well as substituted compounds with different functional groups.
Scientific Research Applications
N-(9,9-dimethyl-7-oxo-8,10-dihydronaphtho1,2-bbenzofuran-5-yl)-2,4-dimethylbenzenesulfonamide has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(9,9-dimethyl-7-oxo-8,10-dihydronaphtho1,2-bbenzofuran-5-yl)-2,4-dimethylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved may vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-(9,9-dimethyl-7-oxo-8,10-dihydronaphtho[1,2-b]benzofuran-5-yl)-4-methoxybenzenesulfonamide: A similar compound with a methoxy group instead of dimethyl groups.
Naphthofuran derivatives: Other compounds with a naphthofuran core but different functional groups.
Uniqueness
N-(9,9-dimethyl-7-oxo-8,10-dihydronaphtho1,2-bbenzofuran-5-yl)-2,4-dimethylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its structure allows for a wide range of chemical reactions and interactions, making it a versatile compound in various fields of research and industry.
Properties
IUPAC Name |
N-(9,9-dimethyl-7-oxo-8,10-dihydronaphtho[1,2-b][1]benzofuran-5-yl)-2,4-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO4S/c1-15-9-10-23(16(2)11-15)32(29,30)27-20-12-19-24-21(28)13-26(3,4)14-22(24)31-25(19)18-8-6-5-7-17(18)20/h5-12,27H,13-14H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVCPQQGMVPXJJR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC3=C(C4=CC=CC=C42)OC5=C3C(=O)CC(C5)(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{3-[(3-chlorophenyl)carbamoyl]phenyl}-2-nitrobenzamide](/img/structure/B406494.png)
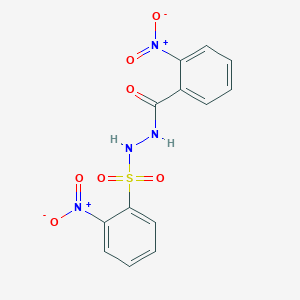
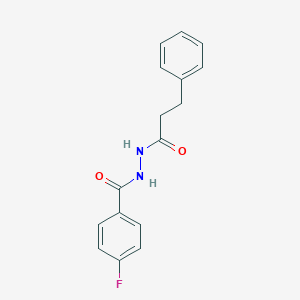

![4-methoxy-N'-[(2-nitrophenyl)sulfonyl]benzohydrazide](/img/structure/B406499.png)
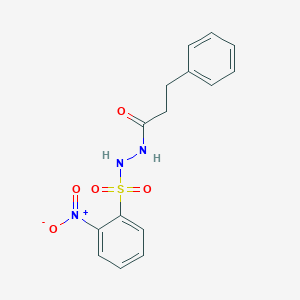
![2-{[4-({[Amino(imino)methyl]amino}sulfonyl)anilino]carbonyl}benzoic acid](/img/structure/B406503.png)
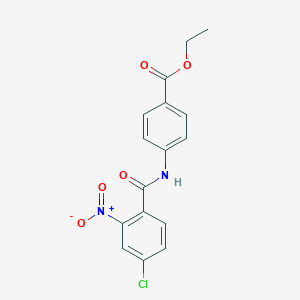
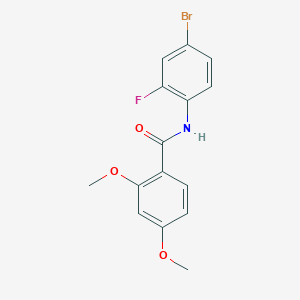
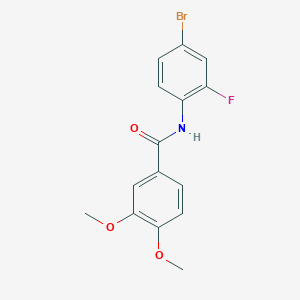

![(4E)-1-(3,4-DIMETHYLPHENYL)-3-METHYL-4-{[5-(4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-4,5-DIHYDRO-1H-PYRAZOL-5-ONE](/img/structure/B406514.png)
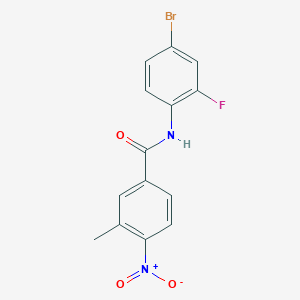
![N-{5-[(4-CHLOROPHENYL)METHYL]-1,3-THIAZOL-2-YL}-3-[(5Z)-5-[(4-FLUOROPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PROPANAMIDE](/img/structure/B406517.png)
